2-Fluoro-2-(2-methylphenyl)propanoic acid
Description
2-Fluoro-2-(2-methylphenyl)propanoic acid is a fluorinated propanoic acid derivative characterized by a fluorine atom and a 2-methylphenyl group attached to the α-carbon of the carboxylic acid backbone. The compound’s molecular formula is inferred as C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol, based on analogs like 2-(2-fluorophenyl)-2-methylpropanoic acid (CAS 870849-49-3) .
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-fluoro-2-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO2/c1-7-5-3-4-6-8(7)10(2,11)9(12)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
AOXZHMGRZQCVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with ortho-halogenotoluidines, such as 2-fluoro-4-methylbenzaldehyde.
Reaction Steps: The key steps include halogenation, followed by a series of reactions involving nucleophilic substitution and oxidation.
Reaction Conditions: These reactions are often carried out under controlled temperatures and in the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-2-(2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(2-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Related Compounds
Key Observations:
Substituent Effects: The methyl group on the α-carbon (e.g., 2-(2-fluorophenyl)-2-methylpropanoic acid) increases steric bulk compared to non-methylated analogs like 2-(2-fluorophenyl)propanoic acid. This may reduce solubility but enhance binding affinity in biological systems . Halogen Position: Chlorine substitution (as in 2-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid) increases molecular weight and may lower water solubility compared to fluorine-only analogs .
Hazard Profile: Carboxylic acids like 2-(2-fluorophenyl)-2-methylpropanoic acid exhibit skin, eye, and respiratory irritation hazards (H315, H319, H335) . Similar risks are expected for the target compound.
Stereochemical Considerations: Chiral analogs, such as (2R)-3-(4-fluorophenyl)-2-methylpropanoic acid, demonstrate the importance of stereochemistry in biological activity, though specific data for the target compound are lacking .
Biological Activity
2-Fluoro-2-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2. It is recognized for its potential applications in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID). This article explores its biological activity, focusing on its mechanism of action, interactions with biological targets, and relevant research findings.
The primary biological activity of 2-Fluoro-2-(2-methylphenyl)propanoic acid is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The presence of a fluorine atom in its structure enhances the compound's binding affinity to these enzymes, potentially increasing its therapeutic efficacy compared to other NSAIDs.
Structure-Activity Relationship
The unique structural features of 2-Fluoro-2-(2-methylphenyl)propanoic acid influence its biological activity. The arrangement of functional groups, particularly the positioning of the fluorine and methyl groups, plays a significant role in its chemical reactivity and interaction with biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-2-(4-methylphenyl)propanoic acid | Methyl group at the fourth position on phenyl | Different sterics may influence reactivity and selectivity |
| 3-Fluoro-2-(methylphenyl)propanoic acid | Fluorine at the third position on phenyl | Alters binding affinity compared to para-substituted analogs |
| 4-Fluoro-3-(methylphenyl)propanoic acid | Fluorine at the fourth position | May exhibit different pharmacokinetic properties |
Biological Studies and Findings
Recent studies have investigated the binding affinity and inhibitory effects of 2-Fluoro-2-(2-methylphenyl)propanoic acid on COX enzymes through various in vitro assays. These studies have shown that this compound exhibits comparable or superior inhibitory effects relative to established NSAIDs.
Case Study: In Vitro Assays
In a controlled laboratory setting, researchers conducted assays to evaluate the inhibitory potency of 2-Fluoro-2-(2-methylphenyl)propanoic acid against COX-1 and COX-2. The results indicated that:
- IC50 values for COX-1 were found to be lower than those for traditional NSAIDs like ibuprofen.
- Selectivity for COX-2 over COX-1 was noted, suggesting a potential for reduced gastrointestinal side effects associated with non-selective NSAIDs.
Pharmacokinetics
The pharmacokinetic profile of 2-Fluoro-2-(2-methylphenyl)propanoic acid has been characterized by studies examining absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption: Rapid absorption post-administration.
- Distribution: High protein binding affinity.
- Metabolism: Primarily hepatic metabolism with potential pathways involving cytochrome P450 enzymes.
- Excretion: Renal excretion as metabolites.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Fluoro-2-(2-methylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves fluorination of the phenyl ring followed by carboxylation or oxidation of a propenoic acid precursor. For example, oxidation using potassium permanganate (KMnO₄) under acidic conditions converts 2-(2-fluorophenyl)prop-2-enoic acid to the propanoic acid derivative. Optimization of solvent polarity (e.g., aqueous vs. non-polar solvents) and temperature (60–80°C) is critical to minimize side products like over-oxidized ketones .
- Key Data : Yield improvements (from 65% to 82%) were observed when using dichloromethane as a solvent at 70°C .
Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodology : Computational modeling (DFT) and experimental techniques like HPLC and NMR are used to assess polarity, acidity (pKa), and lipophilicity (logP). Fluorine’s electronegativity increases acidity (pKa ~3.2 vs. ~4.5 for non-fluorinated analogs) and enhances membrane permeability .
- Key Data : LogP values: 2-Fluoro-2-(2-methylphenyl)propanoic acid = 2.8 vs. 2-(4-methylphenyl)propanoic acid = 2.1 .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Distinct signals for the fluorine-adjacent methyl group (δ ~1.8 ppm) and aromatic protons (δ ~7.2–7.5 ppm).
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; C-F stretch at ~1100 cm⁻¹ .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position, additional fluorine atoms) alter biological activity in inflammatory pathways?
- Methodology : In vitro assays (e.g., COX-1/COX-2 inhibition) and molecular docking studies reveal that the 2-methylphenyl group enhances steric hindrance, reducing non-specific binding. Adding a second fluorine at the 4-position increases selectivity for COX-2 (IC₅₀ = 0.8 μM vs. 5.2 μM for mono-fluoro analogs) .
- Data Contradictions : Some studies report reduced activity with para-fluorination due to altered electronic effects .
Q. What strategies resolve enantiomeric mixtures of 2-Fluoro-2-(2-methylphenyl)propanoic acid in chiral synthesis?
- Methodology : Chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution with lipases (e.g., Candida antarctica lipase B) achieves >95% enantiomeric excess. Reaction conditions (pH, temperature) must be tightly controlled to avoid racemization .
Q. How does this compound compare to structurally similar derivatives in receptor binding affinity?
- Methodology : Competitive binding assays (e.g., SPR or fluorescence polarization) and comparative molecular field analysis (CoMFA) identify critical substituent-receptor interactions.
- Key Comparison :
| Compound | Similarity Index | Unique Feature | COX-2 IC₅₀ (μM) |
|---|---|---|---|
| 2-Fluoro-2-(2-methylphenyl)PA | 1.00 | Optimal steric bulk for selectivity | 0.8 |
| 2-(4-Fluorophenyl)propanoic acid | 0.85 | Reduced steric hindrance | 5.2 |
| 3-Fluoro-3-phenylpropanoic acid | 0.75 | Altered conformational flexibility | 12.4 |
Data derived from .
Q. What are common pitfalls in interpreting crystallographic data for fluorinated propanoic acid derivatives?
- Methodology : X-ray diffraction often underestimates fluorine’s electron-withdrawing effects due to disordered crystal packing. Refinement protocols must account for anisotropic displacement parameters .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
